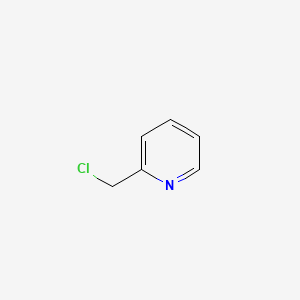

2-(Chloromethyl)pyridine

Vue d'ensemble

Description

2-Chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . It is an alkylating agent and a precursor to pyridine-containing ligands .

Synthesis Analysis

A synthetic method of 2-chloro-5-chloromethyl pyridine involves adding 10g3-picoline, 45mL oil of mirbane and 90ml buffer agent solution to a four-hole boiling flask . The solution is heated to 90 DEG C, and chlorine is passed into it . The reaction is allowed to proceed at 160 DEG C for 20 hours . The product yield of 2-chloro-5-trichloromethylpyridine is 90.4% .Molecular Structure Analysis

The molecular formula of 2-(Chloromethyl)pyridine is C6H6ClN . The molecular weight is 127.57 g/mol . The InChI is 1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 . The crystal structure of 2-(chloromethyl)pyridine has been studied . The structure is further characterized by π stacking with the shortest intercentroid distance between two centers of gravity measured at 3.7069 (6) Å .Chemical Reactions Analysis

2-Chloromethylpyridine is an alkylating agent . It is a precursor to pyridine-containing ligands . It has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .Physical And Chemical Properties Analysis

2-(Chloromethyl)pyridine is an organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group . It is a member of pyridines and an organochlorine compound . It is a conjugate base of a 2-(chloromethyl)pyridinium . The molecular weight is 127.57 g/mol . The XLogP3 is 1.3 .Applications De Recherche Scientifique

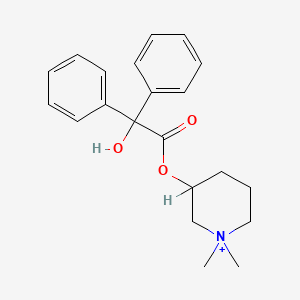

Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

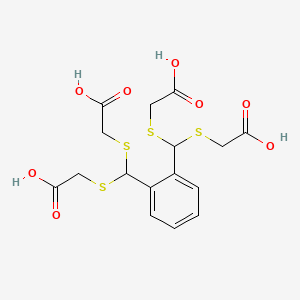

2-(Chloromethyl)pyridine is utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn^2±sensitive MRI contrast agent . This application is significant in enhancing the quality of MRI scans, providing better diagnosis and monitoring of diseases.

Removal of Heavy Metals from Wastewater

The compound is involved in the preparation of pyridine-modified chitosan adsorbents . These adsorbents are effective in removing Fe (III) ions from strongly acidic wastewater, showcasing a high capacity for iron removal and offering a solution for wastewater treatment .

Development of Anti-inflammatory Drugs

In pharmacological research, 2-(Chloromethyl)pyridine derivatives have been investigated for their anti-inflammatory properties. The presence of electron-releasing substituents like the chloromethyl group has been found to enhance anti-inflammatory activity .

Catalysis in Organic Synthesis

This compound serves as a reagent in base-catalyzed alkylation reactions. For instance, it is used in the alkylation of p-tert-butylcalix 6arene and p-tert-butylcalix5arene in DMF (Dimethylformamide), which are important steps in organic synthesis processes .

Ligand Synthesis for Organometallic Chemistry

2-Chloromethylpyridine is a precursor to various pyridine-containing ligands . These ligands are crucial in the formation of organometallic complexes, which have applications ranging from catalysis to materials science .

Research on Mutagenicity

Due to its structural similarity to nitrogen mustards, 2-Chloromethylpyridine has been studied for its mutagenic effects. This research is vital for understanding the safety and environmental impact of chemical compounds .

Chelating Properties in Inorganic Chemistry

The compound is used to study the chelating properties of ligands such as 2-((Diphenylphosphino)methyl)pyridine N,P-dioxide . These studies are important for the development of new materials and the understanding of coordination chemistry .

Alkylating Agent in Chemical Synthesis

As an alkylating agent, 2-(Chloromethyl)pyridine is involved in introducing alkyl groups into molecules, which is a fundamental reaction in the synthesis of a wide range of organic compounds .

Mécanisme D'action

Target of Action

2-(Chloromethyl)pyridine, also known as 2-Chloromethylpyridine, is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent , which means it can introduce an alkyl group into other substances. This property makes it a precursor to pyridine-containing ligands .

Mode of Action

As an alkylating agent, 2-(Chloromethyl)pyridine can transfer its chloromethyl group to other molecules, thereby modifying their chemical structure . This alkylation process can lead to changes in the target molecule’s function or activity.

Biochemical Pathways

For instance, it can alkylate nucleophilic sites on proteins or nucleic acids, potentially affecting their function .

Result of Action

As an alkylating agent, it can modify the structures of biomolecules, potentially affecting their function . It is also an analogue of nitrogen mustards and has been investigated for its mutagenicity .

Safety and Hazards

2-(Chloromethyl)pyridine is an analogue of nitrogen mustards, and has been investigated for its mutagenicity . It is advised to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Dust formation should be avoided . It should not be ingested or inhaled .

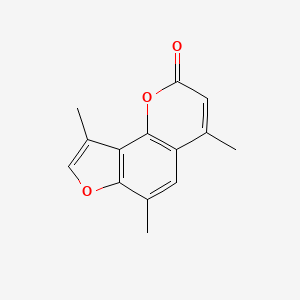

Orientations Futures

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Propriétés

IUPAC Name |

2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWIMFZLESWFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Record name | 2-Chloromethylpyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Chloromethylpyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6959-47-3 (hydrochloride) | |

| Record name | 2-Chloromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043824 | |

| Record name | 2-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4377-33-7 | |

| Record name | Picolyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YW2EH117 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Chloromethylpyridine?

A1: 2-Chloromethylpyridine has the molecular formula C6H6ClN and a molecular weight of 127.57 g/mol. []

Q2: Is there any spectroscopic data available for 2-Chloromethylpyridine?

A2: Yes, 2-Chloromethylpyridine has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR. [, , , ] Additionally, its crystal structure has been determined using X-ray diffraction. []

Q3: What is the stability of 2-Chloromethylpyridine?

A3: While generally stable, 2-Chloromethylpyridine can be sensitive to moisture and should be stored under anhydrous conditions. [, ]

Q4: What are the common synthetic routes for 2-Chloromethylpyridine?

A4: 2-Chloromethylpyridine can be synthesized through various methods. One approach involves reacting 2-Picoline-N-oxide with phosphoryl chloride in the presence of triethylamine, achieving a 90% conversion rate with high selectivity. [] Another efficient method utilizes triphosgene at room temperature, allowing rapid synthesis from 2-alkylpyridin-N-oxides in good to excellent yields. []

Q5: How does the reaction of 2-Chloromethylpyridine with pyridine proceed?

A5: Reacting 2-Chloromethylpyridine with pyridine yields the corresponding 1-(2′-pyridylmethyl)-pyridinium chlorides. Subsequent heating with dimethyl sulfate forms 1-methyl-2-(pyridiniomethyl)-pyridinium salts, which upon treatment with aqueous alkali at low temperatures produce various 1-methyl-2-pyridone derivatives. This reaction sequence offers a convenient route for synthesizing 1-methyl-2-pyridones from readily available 2-picolines. []

Q6: Can 2-Chloromethylpyridine be used for alkylation reactions?

A6: Yes, 2-Chloromethylpyridine is a useful alkylating agent. For example, it can be used to functionalize calix[4]arenes, resulting in various conformers of [(2-pyridylmethyl)oxyl]calix[4]arenes. The choice of base significantly influences the conformer distribution during the reaction. []

Q7: How does 2-Chloromethylpyridine react with thioureas?

A7: The reaction of 2-Chloromethylpyridine hydrochloride with thioureas produces isothiourea dihydrochlorides. This reaction is also applicable to other chloromethyl-substituted heterocycles like 3-chloromethylpyridine hydrochloride, 2-chloromethylquinoline hydrochloride, and 5-chloromethyl-4-methylimidazole hydrochloride. []

Q8: What are the applications of 2-Chloromethylpyridine?

A8: 2-Chloromethylpyridine is primarily used as a building block in organic synthesis. It serves as a versatile intermediate for preparing various compounds, including pharmaceuticals, agrochemicals, and ligands for metal complexes. [, , , ]

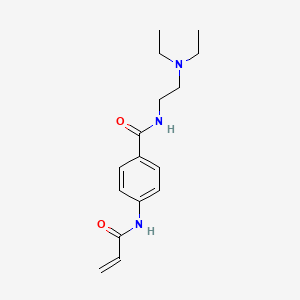

Q9: How is 2-Chloromethylpyridine used in the synthesis of Neratinib?

A9: 2-Chloromethylpyridine is a crucial starting material in the synthesis of Neratinib, an antitumor agent. It reacts with 2-chloro-4-aminophenol to form an ether intermediate, which subsequently undergoes condensation reactions to yield Neratinib. This synthetic route offers a simplified and efficient method for producing this important pharmaceutical compound. [, ]

Q10: Can 2-Chloromethylpyridine be used in the synthesis of materials for heavy metal removal?

A10: Yes, 2-Chloromethylpyridine plays a vital role in creating copper ion-specific adsorption materials. By reacting it with polyurethane-grafted silica gel, a material with high affinity for copper ions is produced. This material holds potential applications in wastewater treatment and environmental remediation. []

Q11: How is 2-Chloromethylpyridine utilized in the preparation of perovskite solar cells?

A11: Recent research demonstrates the use of 2-Chloromethylpyridine hydrochloride (CPHC) as a spacer cation additive in flexible perovskite solar cells (PSCs). This additive improves both the PCE and mechanical stability of the PSCs. CPHC facilitates perovskite crystallization and strengthens grain boundaries, leading to enhanced efficiency and flexibility. []

Q12: Are there any computational studies on 2-Chloromethylpyridine?

A12: While limited information is available on computational studies specifically focusing on 2-Chloromethylpyridine, researchers employ computational chemistry techniques like DFT calculations to understand the corrosion inhibition mechanisms of alkynyl alcohol derivatives synthesized using 2-chloromethylpyridine. These studies aid in rationalizing the experimental observations and designing more effective corrosion inhibitors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)